6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
CAS No.: 1021115-37-6
Cat. No.: VC6531815
Molecular Formula: C18H21N7O3S
Molecular Weight: 415.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021115-37-6 |
|---|---|
| Molecular Formula | C18H21N7O3S |
| Molecular Weight | 415.47 |
| IUPAC Name | 6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine |
| Standard InChI | InChI=1S/C18H21N7O3S/c1-13-18(14(2)28-23-13)29(26,27)25-10-8-24(9-11-25)17-6-5-16(21-22-17)20-15-4-3-7-19-12-15/h3-7,12H,8-11H2,1-2H3,(H,20,21) |
| Standard InChI Key | MIOSJNCWEITFBP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound (CAS 1021115-37-6) has a molecular formula of C₁₈H₂₁N₇O₃S and a molecular weight of 415.47 g/mol . Key structural features include:
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Pyridazine ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2.
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Sulfonated piperazine: A piperazine moiety substituted at position 4 with a 3,5-dimethylisoxazol-4-yl sulfonyl group.
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Pyridin-3-yl amine: An aminopyridazine substituent at position 3 linked to a pyridine ring via an amine bridge.
Table 1: Key Structural Descriptors
Synthetic Considerations
Synthesis typically involves sequential functionalization of the pyridazine core:
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Piperazine coupling: Reaction of 6-chloropyridazin-3-amine with 1-(3,5-dimethylisoxazol-4-yl)sulfonylpiperazine under basic conditions (e.g., K₂CO₃ in DMF).
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Buchwald-Hartwig amination: Palladium-catalyzed coupling of the intermediate with 3-aminopyridine.
Critical parameters include:
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Solvent selection: Dimethyl sulfoxide (DMSO) or acetonitrile for solubility optimization.
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Temperature control: 80–100°C for amination steps to balance reaction rate and byproduct formation.
Reactivity and Functional Group Transformations
Sulfonamide Chemistry
The sulfonylpiperazine group confers stability against enzymatic cleavage while maintaining hydrogen-bonding capacity. Comparative studies with non-sulfonylated analogs show:
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Enhanced metabolic stability: Sulfonation reduces CYP450-mediated oxidation by 40–60% in hepatic microsome assays.
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Acid dissociation constant: pKa ≈ 6.2 for the sulfonamide proton, enabling pH-dependent solubility .
Aminopyridazine Reactivity
The 3-aminopyridazine moiety participates in:
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Schiff base formation: Reactivity with aldehydes/ketones under mild acidic conditions.
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Metal coordination: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyridazine nitrogen atoms.
Structure-Activity Relationships (SAR)
Key SAR observations from related compounds:
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Piperazine substitution: 3,5-Dimethylisoxazol-4-yl sulfonyl groups improve cell permeability compared to benzenesulfonyl analogs (2.1× higher Caco-2 Papp).
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Pyridazine position 6: Bulky substituents decrease off-target kinase binding by 70% compared to position 5 isomers.
Comparative Analysis with Structural Analogs
Methylpyridine Variant
The analog 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine demonstrates:
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Improved solubility: 28 mg/mL vs. 15 mg/mL for the pyridin-3-yl variant in PBS (pH 7.4).
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Reduced plasma protein binding: 89% vs. 94% in human serum albumin assays.
Table 3: Key Physicochemical Comparisons
| Property | Pyridin-3-yl Variant | 6-Methylpyridin-2-yl Variant |
|---|---|---|
| logP | 2.1 | 1.8 |
| Metabolic Stability (t₁/₂) | 42 min (human liver microsomes) | 68 min |
| hERG Inhibition | IC₅₀ = 12 μM | IC₅₀ = 23 μM |
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Proposed improvements:
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Flow chemistry approaches: Microreactor synthesis to control exothermic sulfonation steps.
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Enzymatic catalysis: Lipase-mediated resolution of racemic intermediates .
Biological Characterization Priorities
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